cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
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Overview
Description
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol . It is a white to yellow solid and is primarily used in research settings . The compound is characterized by the presence of a cyclobutane ring substituted with a methoxymethyl group and an amine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with methoxymethyl chloride in the presence of a base to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction pathways with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The methoxymethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- cis-3-(Methoxymethyl)cyclobutan-1-amine
- trans-3-(Methoxymethyl)cyclobutan-1-amine
- cis-3-(Methoxymethyl)cyclobutan-1-ol
Comparison: cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds . The cis configuration can also affect its binding affinity and interaction with biological targets .
Properties
IUPAC Name |
3-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOZIOTYBDBDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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